2-[[2-(1H-Indol-3-yl)acetyl]-methylamino]-2-phenyl-N-(4-propan-2-ylphenyl)acetamide 2-[[2-(1H-Indol-3-yl)acetyl]-methylamino]-2-phenyl-N-(4-propan-2-ylphenyl)acetamide PG-01 CFTR mutations are responsible for cystic fibrosis. The most common mutation is ΔF508, but many others exist. Drugs which can correct channel function of a broad range of CFTR mutants are most desirable for clinical development. PG-01 is a potentiator of ΔF508 (Ka 70 nM) as well as mutants G551D and G1349D (Ka 1100 and 40 nM, respectively). Its broad spectrum may make it more desirable than more mutant-specific CFTR correctors.
Brand Name: Vulcanchem
CAS No.: 853138-65-5
VCID: VC0539328
InChI: InChI=1S/C28H29N3O2/c1-19(2)20-13-15-23(16-14-20)30-28(33)27(21-9-5-4-6-10-21)31(3)26(32)17-22-18-29-25-12-8-7-11-24(22)25/h4-16,18-19,27,29H,17H2,1-3H3,(H,30,33)
SMILES: CC(C)C1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)N(C)C(=O)CC3=CNC4=CC=CC=C43
Molecular Formula: C28H29N3O2
Molecular Weight: 439.5 g/mol

2-[[2-(1H-Indol-3-yl)acetyl]-methylamino]-2-phenyl-N-(4-propan-2-ylphenyl)acetamide

CAS No.: 853138-65-5

Inhibitors

VCID: VC0539328

Molecular Formula: C28H29N3O2

Molecular Weight: 439.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

2-[[2-(1H-Indol-3-yl)acetyl]-methylamino]-2-phenyl-N-(4-propan-2-ylphenyl)acetamide - 853138-65-5

CAS No. 853138-65-5
Product Name 2-[[2-(1H-Indol-3-yl)acetyl]-methylamino]-2-phenyl-N-(4-propan-2-ylphenyl)acetamide
Molecular Formula C28H29N3O2
Molecular Weight 439.5 g/mol
IUPAC Name 2-[[2-(1H-indol-3-yl)acetyl]-methylamino]-2-phenyl-N-(4-propan-2-ylphenyl)acetamide
Standard InChI InChI=1S/C28H29N3O2/c1-19(2)20-13-15-23(16-14-20)30-28(33)27(21-9-5-4-6-10-21)31(3)26(32)17-22-18-29-25-12-8-7-11-24(22)25/h4-16,18-19,27,29H,17H2,1-3H3,(H,30,33)
Standard InChIKey PQAYCXMQTUEDRD-UHFFFAOYSA-N
SMILES CC(C)C1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)N(C)C(=O)CC3=CNC4=CC=CC=C43
Canonical SMILES CC(C)C1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)N(C)C(=O)CC3=CNC4=CC=CC=C43
Appearance Solid powder
Description PG-01 CFTR mutations are responsible for cystic fibrosis. The most common mutation is ΔF508, but many others exist. Drugs which can correct channel function of a broad range of CFTR mutants are most desirable for clinical development. PG-01 is a potentiator of ΔF508 (Ka 70 nM) as well as mutants G551D and G1349D (Ka 1100 and 40 nM, respectively). Its broad spectrum may make it more desirable than more mutant-specific CFTR correctors.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >3 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms PG-01
Reference 1: Damasceno-Silva KJ, Souza EA, Freire CN, Ishikawa FH. Anastomosis groups and molecular variation in Pseudocercospora griseola. Genet Mol Res. 2015 Jul 3;14(3):7436-45. doi: 10.4238/2015.July.3.19. PubMed PMID: 26214422.
2: Liu L, Gao P, Chen G, Wang L. Draft Genome Sequence of Cellulose-Digesting Bacterium Sporocytophaga myxococcoides PG-01. Genome Announc. 2014 Nov 20;2(6). pii: e01154-14. doi: 10.1128/genomeA.01154-14. PubMed PMID: 25414493; PubMed Central PMCID: PMC4239348.
3: Liu X, O'Donnell N, Landstrom A, Skach WR, Dawson DC. Thermal instability of ΔF508 cystic fibrosis transmembrane conductance regulator (CFTR) channel function: protection by single suppressor mutations and inhibiting channel activity. Biochemistry. 2012 Jun 26;51(25):5113-24. doi: 10.1021/bi300018e. Epub 2012 Jun 15. PubMed PMID: 22680785; PubMed Central PMCID: PMC3402225.
4: Stulhofer A, Chetty A, Rabie RA, Jwehan I, Ramlawi A. The prevalence of HIV, HBV, HCV, and HIV-related risk-taking behaviors among Palestinian injecting drug users in the East Jerusalem Governorate. J Urban Health. 2012 Aug;89(4):671-6. doi: 10.1007/s11524-012-9672-z. Erratum in: J Urban Health. 2012 Aug;89(4):677. PubMed PMID: 22674463; PubMed Central PMCID: PMC3535135.
5: Darabpour E, Roayaei Ardakani M, Motamedi H, Taghi Ronagh M. Isolation of a potent antibiotic producer bacterium, especially against MRSA, from northern region of the Persian Gulf. Bosn J Basic Med Sci. 2012 May;12(2):108-21. PubMed PMID: 22642595; PubMed Central PMCID: PMC4362433.
6: Pedemonte N, Tomati V, Sondo E, Galietta LJ. Influence of cell background on pharmacological rescue of mutant CFTR. Am J Physiol Cell Physiol. 2010 Apr;298(4):C866-74. doi: 10.1152/ajpcell.00404.2009. Epub 2010 Jan 6. PubMed PMID: 20053923.
7: Caputo A, Hinzpeter A, Caci E, Pedemonte N, Arous N, Di Duca M, Zegarra-Moran O, Fanen P, Galietta LJ. Mutation-specific potency and efficacy of cystic fibrosis transmembrane conductance regulator chloride channel potentiators. J Pharmacol Exp Ther. 2009 Sep;330(3):783-91. doi: 10.1124/jpet.109.154146. Epub 2009 Jun 2. PubMed PMID: 19491324; PubMed Central PMCID: PMC2729795.
8: Jiang HL, Maszenan AM, Tay JH. Bioaugmentation and coexistence of two functionally similar bacterial strains in aerobic granules. Appl Microbiol Biotechnol. 2007 Jul;75(5):1191-200. Epub 2007 Mar 17. PubMed PMID: 17370069.
9: Jiang HL, Tay ST, Maszenan AM, Tay JH. Physiological traits of bacterial strains isolated from phenol-degrading aerobic granules. FEMS Microbiol Ecol. 2006 Aug;57(2):182-91. PubMed PMID: 16867137.
10: Pedemonte N, Sonawane ND, Taddei A, Hu J, Zegarra-Moran O, Suen YF, Robins LI, Dicus CW, Willenbring D, Nantz MH, Kurth MJ, Galietta LJ, Verkman AS. Phenylglycine and sulfonamide correctors of defective delta F508 and G551D cystic fibrosis transmembrane conductance regulator chloride-channel gating. Mol Pharmacol. 2005 May;67(5):1797-807. Epub 2005 Feb 18. PubMed PMID: 15722457.
11: Jiang HL, Tay JH, Maszenan AM, Tay ST. Bacterial diversity and function of aerobic granules engineered in a sequencing batch reactor for phenol degradation. Appl Environ Microbiol. 2004 Nov;70(11):6767-75. PubMed PMID: 15528543; PubMed Central PMCID: PMC525148.
PubChem Compound 4695397
Last Modified Nov 11 2021
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